Ethyl 2-bromo-3,3,3-trinitropropanoate
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Overview
Description
Ethyl 2-bromo-3,3,3-trinitropropanoate is an organic compound characterized by the presence of bromine and nitro groups attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-3,3,3-trinitropropanoate typically involves the bromination of ethyl 3,3,3-trinitropropanoate. This reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-3,3,3-trinitropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst, or chemical reducing agents like sodium borohydride, are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Oxidized products with different functional groups.
Scientific Research Applications
Ethyl 2-bromo-3,3,3-trinitropropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3,3,3-trinitropropanoate involves its interaction with molecular targets through its bromine and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.
Comparison with Similar Compounds
- Ethyl 3,3,3-trinitropropanoate
- Ethyl 2-chloro-3,3,3-trinitropropanoate
- Ethyl 2-iodo-3,3,3-trinitropropanoate
Properties
CAS No. |
33420-27-8 |
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Molecular Formula |
C5H6BrN3O8 |
Molecular Weight |
316.02 g/mol |
IUPAC Name |
ethyl 2-bromo-3,3,3-trinitropropanoate |
InChI |
InChI=1S/C5H6BrN3O8/c1-2-17-4(10)3(6)5(7(11)12,8(13)14)9(15)16/h3H,2H2,1H3 |
InChI Key |
CSKFSMPQZZUCLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
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